molecular formula C11H14N4 B13892192 6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine

6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine

Cat. No.: B13892192
M. Wt: 202.26 g/mol
InChI Key: RTUIPNWOIVBJSA-UHFFFAOYSA-N
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Description

6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-ethyl-3-methyl-1H-pyrazole with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives where the nucleophile has replaced a hydrogen atom on the pyridine ring.

Scientific Research Applications

6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethyl-3-methylpyrazol-1-yl)pyridin-3-amine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

6-(4-ethyl-3-methylpyrazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C11H14N4/c1-3-9-7-15(14-8(9)2)11-5-4-10(12)6-13-11/h4-7H,3,12H2,1-2H3

InChI Key

RTUIPNWOIVBJSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1C)C2=NC=C(C=C2)N

Origin of Product

United States

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